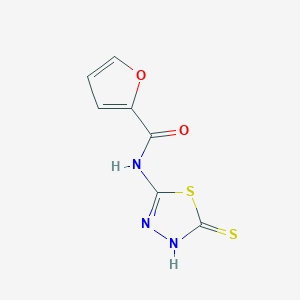
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide
説明
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide, also known as STF-62247, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications.
作用機序
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide binds to the VHL protein in a pocket adjacent to the HIF-binding site, causing a conformational change that prevents VHL from recognizing and ubiquitinating HIFs for degradation. This leads to the accumulation of HIFs, which activate downstream signaling pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide has been shown to selectively induce apoptosis in cancer cells while sparing normal cells. It has also been shown to inhibit tumor growth in animal models of cancer. Additionally, N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide has been shown to increase the levels of HIF-1α and HIF-2α, which play important roles in angiogenesis, glucose metabolism, and erythropoiesis.
実験室実験の利点と制限
One advantage of N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide is its selectivity for cancer cells, which reduces the risk of off-target effects. Additionally, N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide has been shown to be effective against a wide range of cancer types, including renal cell carcinoma, breast cancer, and glioblastoma. However, one limitation of N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
For the research on N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide include exploring its potential as a combination therapy with other anti-cancer agents, investigating its effects on cancer stem cells, and developing more soluble analogs. Additionally, N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide may have potential applications in other diseases that involve dysregulation of HIFs, such as ischemic injury and chronic kidney disease.
Conclusion
In conclusion, N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide is a promising chemical compound with potential therapeutic applications in cancer treatment. Its selective targeting of cancer cells and ability to induce apoptosis make it an attractive candidate for further research. With continued research and development, N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide may provide a new avenue for cancer treatment and other diseases involving HIF dysregulation.
科学的研究の応用
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide has been primarily studied for its potential as an anti-cancer agent. It has been shown to selectively target and inhibit the activity of the von Hippel-Lindau (VHL) tumor suppressor protein, which is involved in the regulation of hypoxia-inducible factors (HIFs). Inhibition of VHL by N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide leads to the stabilization of HIFs and subsequent induction of apoptosis in cancer cells.
特性
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S2/c11-5(4-2-1-3-12-4)8-6-9-10-7(13)14-6/h1-3H,(H,10,13)(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXFKPINWJTKBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-4-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-phenylethyl)pyrrole-2,5-dione](/img/structure/B1223254.png)
![4-bromo-N-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzamide](/img/structure/B1223255.png)
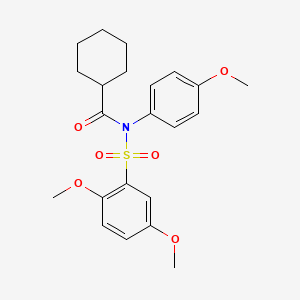
![N-(3-cyano-4-ethyl-5-methyl-2-thiophenyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1223257.png)
![2-methoxy-6-[4-(4-methyl-1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1223261.png)
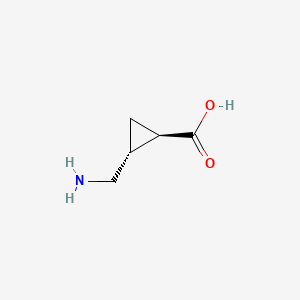
![3-methyl-N-[oxo-[(2,4,6-trimethyl-3-pyridinyl)amino]methyl]benzamide](/img/structure/B1223265.png)
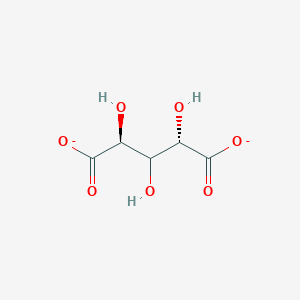
![[(3S,3aR,4R,8aS)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate](/img/structure/B1223269.png)

![5-(4,5-dimethyl-6-oxo-1-cyclohexa-2,4-dienylidene)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B1223273.png)
![3-[[[3-[(3-Nitrophenyl)sulfamoyl]phenyl]-oxomethyl]amino]benzoic acid](/img/structure/B1223276.png)
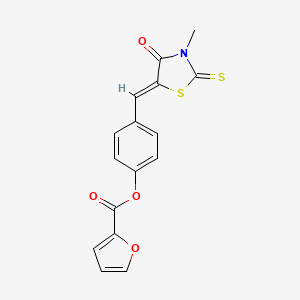
![4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B1223279.png)